molecular formula C24H23N3O3S2 B2645475 N-(2,3-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252852-70-2

N-(2,3-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2645475
CAS No.: 1252852-70-2
M. Wt: 465.59
InChI Key: SCZJFARYFMOCFZ-UHFFFAOYSA-N
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Description

The compound N-(2,3-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 4-methoxybenzyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 2,3-dimethylphenyl group. This structural framework is characteristic of bioactive molecules targeting enzymes such as kinases or receptors, where the sulfanyl acetamide group enhances binding through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-15-5-4-6-19(16(15)2)25-21(28)14-32-24-26-20-11-12-31-22(20)23(29)27(24)13-17-7-9-18(30-3)10-8-17/h4-12H,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZJFARYFMOCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine core substituted with various functional groups. Its molecular formula is C24H23N3O3S2C_{24}H_{23}N_3O_3S_2, and it features both aromatic and heterocyclic elements that contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno[3,2-d]pyrimidine scaffold followed by the introduction of the dimethylphenyl and methoxyphenyl groups. The methods used often leverage techniques such as microwave-assisted synthesis to enhance yield and reduce reaction times.

Antimicrobial Activity

Research indicates that compounds containing thieno[3,2-d]pyrimidine moieties exhibit notable antimicrobial properties. For instance, derivatives of this scaffold have been shown to possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus66 µM
Compound BE. coli75 µg/mL
N-(2,3-dimethylphenyl)-...S. aureusTBD

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit cell proliferation in various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for tumor growth .

Case Study: In Vitro Anticancer Evaluation
A study conducted on murine cancer cell lines showed that treatment with N-(2,3-dimethylphenyl)-... resulted in a significant reduction in cell viability compared to untreated controls. The study employed assays such as MTT and flow cytometry to assess cell proliferation and apoptosis rates.

Mechanistic Insights

The biological activity of N-(2,3-dimethylphenyl)-... can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The thieno[3,2-d]pyrimidine scaffold is known to inhibit protein kinases involved in cell signaling pathways related to growth and survival .
  • Apoptosis Induction : Studies suggest that this compound can induce apoptosis in cancer cells through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure and Substituent Analysis

The table below compares the target compound with structurally related analogues, emphasizing substituent effects on physicochemical properties and synthetic yields:

Compound Name Core Structure Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) References
Target Compound Thieno[3,2-d]pyrimidin-4-one R₁: 4-Methoxybenzyl; R₂: 2,3-Dimethylphenyl C₂₅H₂₅N₃O₃S₂ 487.61 N/A N/A
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one R₁: 4-Methylphenyl; R₂: 4-Trifluoromethoxyphenyl C₂₃H₂₀F₃N₃O₃S₂ 547.55 N/A N/A
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolo-pyrimidine R₁: Tetrahydrobenzothieno; R₂: Phenyl C₂₀H₁₇N₅OS₂ 415.51 N/A 68–74
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-6-one R₁: H; R₂: 2,3-Dichlorophenyl C₁₃H₁₁Cl₂N₃O₂S 344.21 230 80

Key Observations:

Core Structure Diversity: The target compound and analogue share a thieno[3,2-d]pyrimidin-4-one core, which is distinct from the benzothieno-triazolo-pyrimidine () and dihydropyrimidin-6-one () cores. These cores influence electronic properties and steric bulk, affecting binding affinity in biological targets.

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group in the target compound (electron-donating) may enhance solubility compared to the 4-trifluoromethoxy group (electron-withdrawing) in ’s analogue .

Synthetic Yields: Acetamide derivatives with simpler cores (e.g., dihydropyrimidin-6-one in ) achieve higher yields (80%) compared to complex heterocycles like benzothieno-triazolo-pyrimidines (68–74%) .

Physicochemical and Spectroscopic Data

  • Melting Points: The dihydropyrimidin-6-one derivative () exhibits a high melting point (230°C), likely due to strong intermolecular hydrogen bonding via the acetamide and pyrimidinone moieties .
  • Spectroscopy : $^1$H-NMR data for analogous compounds (e.g., ) show characteristic acetamide NH peaks at δ 10.10 ppm and aromatic protons between δ 7.28–7.82 ppm, consistent with the target compound’s expected spectral profile .

Structural Insights from Crystallography

Crystal structures of related acetamides (e.g., ) reveal planar conformations of the pyrimidine ring and intermolecular hydrogen bonds involving the sulfanyl and acetamide groups. These features stabilize the crystal lattice and may correlate with bioavailability .

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